Fluorescence Quantum Yield and Photochemical Activation Energy: PDA vs. Saturated Analog p-Phenylenediacetic Acid
p-Phenylenediacrylic acid (PDA) exhibits a measurable fluorescence quantum yield of φf = 0.09 in DMSO (λex = 337 nm) and undergoes photoisomerization with an activation energy of Ea = 9 kJ/mol [1]. In contrast, the saturated analog p-phenylenediacetic acid lacks the conjugated C=C double bonds required for this photochemical pathway; no comparable fluorescence quantum yield or photoisomerization activation energy has been reported for the saturated compound . This photochemical activity is exclusive to the diacrylic framework and is a direct consequence of the extended π-conjugation.
| Evidence Dimension | Fluorescence quantum yield (φf) in DMSO |
|---|---|
| Target Compound Data | φf = 0.09 (λex = 337 nm) |
| Comparator Or Baseline | p-Phenylenediacetic acid – no measurable fluorescence quantum yield reported (photochemistry absent due to saturated C–C bonds) |
| Quantified Difference | Qualitative: photochemical activity present vs. absent; φf = 0.09 represents a quantifiable baseline for PDA-based fluorescence applications |
| Conditions | DMSO solution; concentration ca. 0.5 M for excimeric emission studies; λex = 337 nm |
Why This Matters
The quantifiable fluorescence quantum yield and low photoisomerization activation energy make PDA suitable for applications requiring controlled photochemical switching or fluorescence-based sensing, capabilities that are structurally impossible with the saturated analog.
- [1] Ebeid, E. M.; El-Daly, S. A.; Hasegawa, M. Excimeric Emission and Photochemical Behavior of p-Phenylenediacrylic Acid (p-PDA) and its Diethyl-Ester (p-PDAEt). Laser Chem. 1985, 5 (5), 309–319. DOI: 10.1155/LC.5.309. View Source
